[(2R)-1-[[4-[[3-[(4-fluorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol
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Overview
Description
Compound 59, identified by the PubMed ID 30889352, is a synthetic organic compound known for its inhibitory effects on sphingosine kinase 2. This enzyme plays a crucial role in the sphingosine 1-phosphate signaling pathway, which is involved in various cellular processes such as proliferation, survival, and migration .
Preparation Methods
The synthesis of compound 59 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of specific reagents and catalysts to ensure the desired chemical transformations. Industrial production methods may involve scaling up these synthetic routes while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
Compound 59 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of compound 59 may lead to the formation of a ketone or aldehyde derivative .
Scientific Research Applications
Compound 59 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study the sphingosine 1-phosphate signaling pathway. In biology, it helps in understanding the role of sphingosine kinase 2 in cellular processes. In medicine, compound 59 is being investigated for its potential therapeutic applications in treating diseases such as cancer and autoimmune disorders. In the industry, it may be used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of compound 59 involves the inhibition of sphingosine kinase 2. By binding to the active site of the enzyme, it prevents the phosphorylation of sphingosine to sphingosine 1-phosphate. This inhibition disrupts the sphingosine 1-phosphate signaling pathway, leading to altered cellular processes such as reduced proliferation and increased apoptosis. The molecular targets and pathways involved include the interleukin-12/interferon gamma and histone deacetylase-1/2 signaling pathways .
Comparison with Similar Compounds
Compound 59 is unique in its selectivity for sphingosine kinase 2 compared to other similar compounds. Some of the similar compounds include compound 49, compound 60, and compound 55, which also inhibit sphingosine kinase 2 but with varying degrees of potency and selectivity. The uniqueness of compound 59 lies in its high potency and selectivity, making it a valuable tool for studying the sphingosine 1-phosphate signaling pathway .
Properties
Molecular Formula |
C26H28FNO2S |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
[(2R)-1-[[4-[[3-[(4-fluorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C26H28FNO2S/c27-23-12-10-22(11-13-23)19-31-26-5-1-4-25(15-26)30-18-21-8-6-20(7-9-21)16-28-14-2-3-24(28)17-29/h1,4-13,15,24,29H,2-3,14,16-19H2/t24-/m1/s1 |
InChI Key |
IOSLINNLJFQMFF-XMMPIXPASA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=C(C=C2)COC3=CC(=CC=C3)SCC4=CC=C(C=C4)F)CO |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)COC3=CC(=CC=C3)SCC4=CC=C(C=C4)F)CO |
Origin of Product |
United States |
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